4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
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Overview
Description
4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a piperidine ring attached to a methoxyphenyl-substituted oxadiazole moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves a multi-step process. One common method starts with the preparation of the 3-(3-methoxyphenyl)-1,2,4-oxadiazole intermediate. This intermediate can be synthesized through the cyclization of an appropriate hydrazide with a carboxylic acid derivative under acidic or basic conditions. The final step involves the alkylation of the oxadiazole intermediate with piperidine under suitable conditions, such as the presence of a base like potassium carbonate in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative.
Scientific Research Applications
4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)-1,2,4-oxadiazole: Lacks the piperidine ring but shares the oxadiazole core.
4-Methoxyphenethylamine: Contains a methoxyphenyl group but lacks the oxadiazole and piperidine moieties.
Uniqueness
4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is unique due to the combination of the oxadiazole and piperidine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(3-methoxyphenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-19-13-4-2-3-12(10-13)15-17-14(20-18-15)9-11-5-7-16-8-6-11/h2-4,10-11,16H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQGZEOOILRQQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CC3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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